Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl-
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Overview
Description
Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- is a compound that combines the structural features of benzamide and tetrazole. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. Tetrazoles, on the other hand, are nitrogen-rich heterocycles with significant thermal stability and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. For instance, benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- can be synthesized through the reaction of benzoic acid with N-cyclopropyl-4-tetrazol-1-ylmethylamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the heterocyclization reaction of primary amines, orthoesters, and azides. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Nucleophiles: Such as sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include tetrazolium salts, amines, and substituted tetrazoles .
Scientific Research Applications
Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Used in the production of materials with specific properties, such as explosives and propellants
Mechanism of Action
The mechanism of action of benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. For example, tetrazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide.
Tetrazole derivatives: Such as 1H-tetrazole and 5-phenyl-1H-tetrazole
Uniqueness
Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- is unique due to its combination of benzamide and tetrazole structures, which endows it with a wide range of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13N5O |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-cyclopropyl-4-(tetrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C12H13N5O/c18-12(14-11-5-6-11)10-3-1-9(2-4-10)7-17-8-13-15-16-17/h1-4,8,11H,5-7H2,(H,14,18) |
InChI Key |
CFCKAJROSXCYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C=NN=N3 |
Origin of Product |
United States |
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